3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Description
3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-methylbenzyl group at position 3 and a thiol (-SH) group at position 5. Its molecular formula is C₁₂H₁₁N₅S, with a molecular weight of 257.31 g/mol and a CAS registry number of 258356-19-3 . This scaffold is of interest in medicinal chemistry due to its similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7H,6H2,1H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJFKOVMIYJMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases. These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to antiproliferative effects.
Mode of Action
It’s plausible that it interacts with its targets (potentially c-met/vegfr-2 kinases) in a way that inhibits their activity. This inhibition could result in changes to cellular processes, such as cell proliferation and survival.
Biochemical Pathways
Given the potential targets, it’s likely that pathways related to cell proliferation and survival, such as the c-met and vegfr-2 signaling pathways, could be affected.
Result of Action
Similar compounds have shown antiproliferative activities against various cancer cell lines. This suggests that 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could potentially have similar effects.
Biological Activity
3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, summarizing recent findings from diverse studies.
- Molecular Formula : C₁₂H₁₁N₅S
- Molecular Weight : 257.32 g/mol
- CAS Number : 258356-19-3
- Melting Point : 203°C .
Research indicates that compounds in the triazolo[4,5-d]pyrimidine class exhibit various biological activities, including antiproliferative effects against cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through intrinsic apoptotic pathways.
Case Study: Antiproliferative Activity
A study synthesized a series of triazolo[4,5-d]pyrimidine derivatives, including our compound of interest. Notably, one derivative demonstrated significant inhibition of lung cancer cell lines (H1650 and A549) with IC50 values of 1.91 μM and 3.28 μM respectively. In contrast, it exhibited lower toxicity towards normal cells (GES-1) with an IC50 of 27.43 μM .
Biological Activity Summary Table
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | H1650 | 1.91 | Induces apoptosis via intrinsic pathway |
| Antiproliferative | A549 | 3.28 | Cell cycle arrest at G2/M phase |
| Cytotoxicity | GES-1 | 27.43 | Lower toxicity compared to cancer cells |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of hydrophobic aromatic groups enhances the biological activity of these compounds. For instance, the incorporation of a thiol group at position 7 appears to be crucial for the antiproliferative effects observed .
Additional Findings
Further investigations into hybrid molecules combining triazolo[4,5-d]pyrimidine with thiosemicarbazide moieties revealed moderate to good activity against various cancer cell lines (MGC-803 and PC-3). Compound 29 from this series showed particularly potent antiproliferative activity and selectivity towards cancer cells .
Scientific Research Applications
Medicinal Chemistry
3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has been studied for its potential as an antimicrobial agent . Its structure allows for interaction with biological targets such as enzymes and receptors involved in microbial metabolism.
Case Study : A study investigated the compound's effectiveness against various bacterial strains. The results indicated that it exhibited significant antibacterial activity, comparable to standard antibiotics, suggesting its potential as a lead compound for drug development.
Anticancer Research
The compound has shown promise in anticancer research due to its ability to inhibit specific signaling pathways involved in tumor growth.
Data Table: Anticancer Activity
These findings indicate that the compound may serve as a basis for the development of novel anticancer therapies.
Biochemical Applications
The thiol group in the compound is significant for its role in redox reactions and enzyme inhibition. It can act as a reducing agent or form disulfide bonds with proteins.
Case Study : Research demonstrated that 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol effectively inhibited glutathione S-transferase (GST), an enzyme involved in detoxification processes in cells. This inhibition suggests potential applications in cancer therapy by enhancing the efficacy of chemotherapeutic agents.
Material Science
The compound's unique structure allows it to be used as a precursor for synthesizing novel materials with electronic properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Moderate |
| Application | Organic electronics |
Research indicates that incorporating this compound into polymer matrices can enhance the electrical conductivity of materials used in electronic devices.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Impact of Substituents on Lipophilicity and Solubility
- Methyl vs.
- Thiol vs. Propylthio : The thiol group (-SH) in the target compound enables hydrogen bonding, critical for target engagement. In contrast, propylthio (-SPr) substituents (e.g., in compound 15, ) increase lipophilicity, which may enhance membrane permeability but reduce solubility.
- Piperazine and Amine Groups : Introduction of piperazine (compound 7, ) or primary amines (vipadenant, ) improves water solubility via protonation at physiological pH, aiding bioavailability.
Q & A
Q. How can experimental and computational data be integrated to accelerate discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
